

4-Methoxy-N,N-dimethylaniline-d2 certificate of analysis

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Compound of Interest

Compound Name: 4-Methoxy-N,N-dimethylaniline-d2

Cat. No.: B15597765

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Technical Guide: 4-Methoxy-N,N-dimethylaniline-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Certificate of Analysis for **4-Methoxy-N,N-dimethylaniline-d2**, including detailed quantitative data and specific experimental protocols for the deuterated compound, could not be located in publicly available resources. Therefore, this guide provides information on the non-deuterated analogue, 4-Methoxy-N,N-dimethylaniline, which can serve as a valuable reference. The analytical methods described are generally applicable for the analysis of the deuterated compound, although specific parameters would require optimization.

Physicochemical and Spectroscopic Data

This section summarizes the known physicochemical and spectroscopic properties of 4-Methoxy-N,N-dimethylaniline. This data is essential for its handling, characterization, and use in experimental settings.



Property	Value
Molecular Formula	C ₉ H ₁₁ D ₂ NO
Molecular Weight	153.22 g/mol [1]
Appearance	White to light yellow powder or crystals[2]
Melting Point	46.0 to 50.0 °C[2]
Boiling Point	239.2 ± 23.0 °C at 760 mmHg[2]
Density	1.0 ± 0.1 g/cm ³ [2]
Purity	>98.0% (by GC for the non-deuterated form)[2]
Storage	Store in a dry place at room temperature[2]

Spectroscopic Data	Description
¹ H NMR	Chemical shifts (δ) in ppm. For the deuterated compound, the signals corresponding to the deuterated positions would be absent or significantly reduced.
¹³ C NMR	Chemical shifts (δ) in ppm.
FT-IR	Characteristic absorption bands in cm ⁻¹ .
Mass Spectrometry	m/z ratios of fragments. For the d2 variant, the molecular ion peak would be shifted accordingly.

Experimental Protocols

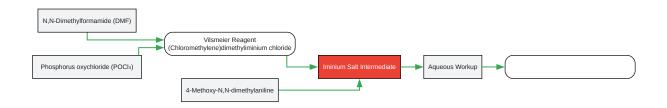
The following are general experimental protocols for reactions and analytical methods involving 4-Methoxy-N,N-dimethylaniline. These can be adapted for the deuterated analogue with appropriate modifications.

Vilsmeier-Haack Formylation



The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds like 4-Methoxy-N,N-dimethylaniline.[3]

Reaction Workflow:



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Caption: Vilsmeier-Haack formylation of 4-Methoxy-N,N-dimethylaniline.

Detailed Protocol:

- Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
 magnetic stirrer, a dropping funnel, and a nitrogen inlet, place dry N,N-dimethylformamide
 (DMF).
- Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
- Addition of Substrate: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of 4-Methoxy-N,N-dimethylaniline in dry dichloromethane (DCM) dropwise to the reaction mixture.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
 Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.



- Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of 4-Methoxy-N,N-dimethylaniline and can be adapted for its deuterated form.

Analytical Workflow:



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Caption: General workflow for quantitative analysis by HPLC.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a UV-Vis detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Acetonitrile (HPLC grade).



- Water (HPLC grade).
- Phosphoric acid (analytical grade).
- 4-Methoxy-N,N-dimethylaniline reference standard.

Chromatographic Conditions (starting point for optimization):

- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- · Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.

Procedure:

- Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of known concentration.
- Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
- Analysis: Inject the calibration standards and the sample solution into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area versus the
 concentration of the standards. Determine the concentration of the sample from its peak
 area using the calibration curve.

Isotopic Purity Determination by Mass Spectrometry

For the deuterated compound, determining the isotopic purity is crucial. This is typically achieved using high-resolution mass spectrometry (HRMS).



Logical Workflow for Isotopic Purity Determination:



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Caption: Workflow for determining isotopic purity using HRMS.

General Protocol Outline:

- Sample Preparation: Dissolve the deuterated compound in a suitable solvent compatible with the mass spectrometer's ionization source (e.g., electrospray ionization ESI).
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the isotopologue peaks.
- Data Acquisition: Acquire the mass spectrum of the sample, ensuring sufficient resolution to distinguish between the different isotopic species.
- Data Analysis:
 - Identify the monoisotopic peak (M) and the peaks corresponding to the deuterated species (e.g., M+1 for d1, M+2 for d2).
 - Integrate the areas of these peaks.
 - Correct the peak intensities for the natural abundance of other isotopes (e.g., ¹³C).
 - Calculate the isotopic purity by determining the relative abundance of the desired deuterated species.

Signaling Pathways and Applications

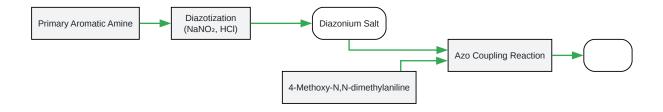
4-Methoxy-N,N-dimethylaniline and its analogues are known to participate in various chemical reactions and have applications in different fields.



Role in Azo Dye Synthesis

The electron-rich nature of the aromatic ring in 4-Methoxy-N,N-dimethylaniline makes it an excellent coupling component in the synthesis of azo dyes.[2]

Azo Coupling Reaction Pathway:



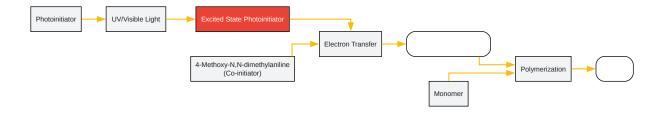
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Caption: General pathway for the synthesis of azo dyes.

Application in Photopolymerization

Tertiary amines like 4-Methoxy-N,N-dimethylaniline can act as co-initiators in photopolymerization reactions, enhancing the rate of polymerization upon exposure to UV or visible light.[4]

Photopolymerization Initiation Pathway:



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Caption: Role of a co-initiator in photopolymerization.

This technical guide provides a foundational understanding of 4-Methoxy-N,N-dimethylaniline and its deuterated analogue. For specific applications and quantitative analysis of the d2-labeled compound, it is imperative to obtain a Certificate of Analysis from the supplier or perform in-house validation of the analytical methods.

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